alpha-Naphthoflavone

Catalog No.
S598058
CAS No.
604-59-1
M.F
C19H12O2
M. Wt
272.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Naphthoflavone

CAS Number

604-59-1

Product Name

alpha-Naphthoflavone

IUPAC Name

2-phenylbenzo[h]chromen-4-one

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H

InChI Key

VFMMPHCGEFXGIP-UHFFFAOYSA-N

Synonyms

7,8-benzoflavone, alpha-naphthoflavone

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Aromatase Inhibition:

Alpha-Naphthoflavone is a well-studied aromatase inhibitor. Aromatase is an enzyme responsible for converting testosterone to estrogen. Due to its potent ability to inhibit this conversion, alpha-naphthoflavone has been investigated in various research areas, including:

  • Cancer research: Alpha-naphthoflavone has been explored as a potential antineoplastic agent, particularly in hormone-dependent cancers like breast cancer and prostate cancer, where reducing estrogen levels could be beneficial.
  • Endocrinology: Research has investigated the potential use of alpha-naphthoflavone to treat estrogen-related conditions such as endometriosis and uterine fibroids by lowering estrogen levels.

Anti-oxidant and Anti-inflammatory Properties:

Recent research suggests that alpha-naphthoflavone may possess anti-oxidant and anti-inflammatory properties. These properties are being explored in various contexts, such as:

  • Skin aging: Studies have shown that alpha-naphthoflavone can stimulate the production of collagen and inhibit the breakdown of existing collagen, potentially offering benefits for skin health and aging.
  • Neurodegenerative diseases: Research is ongoing to investigate the potential of alpha-naphthoflavone in protecting against neurodegenerative diseases like Alzheimer's disease and Parkinson's disease due to its possible neuroprotective effects.

Other Potential Applications:

Alpha-naphthoflavone is being investigated for its potential applications in various other areas, including:

  • Bone health: Studies suggest that alpha-naphthoflavone may have bone-protective effects and could potentially be beneficial for conditions like osteoporosis.
  • Metabolic disorders: Research is exploring the potential role of alpha-naphthoflavone in managing metabolic disorders like diabetes due to its possible effects on blood sugar control.

Alpha-Naphthoflavone is a synthetic flavonoid compound characterized by its unique chemical structure, which is based on the backbone of 2-phenylchromen-4-one. Its chemical formula is C19H12O2C_{19}H_{12}O_2, and it has a molecular weight of approximately 272.30 g/mol . This compound is notable for its role as a modulator of cytochrome P450 enzymes, particularly influencing the metabolism of various xenobiotics and endogenous substrates.

Alpha-Naphthoflavone acts as a competitive inhibitor of the aromatase enzyme []. It binds to the active site of aromatase, preventing the conversion of testosterone to estrogen []. This mechanism is being explored for its potential applications in hormone-dependent cancers like breast cancer [].

, primarily as an inhibitor and modulator of cytochrome P450 enzymes. It exhibits both competitive and non-competitive inhibition mechanisms depending on the specific enzyme and substrate involved. For instance, it acts as a non-competitive inhibitor for 7-ethoxycoumarin O-deethylation while being a competitive inhibitor for 7-ethoxyresorufin O-deethylation in human cytochrome P450 1A2 . Additionally, alpha-Naphthoflavone has been shown to activate cytochrome P450 3A4-mediated metabolic reactions, enhancing the metabolism of certain substrates .

Alpha-Naphthoflavone exhibits significant biological activity, particularly in its interactions with cytochrome P450 enzymes. It inhibits the activity of cytochrome P450 1A1, 1A2, and 1B1, with IC50 values of approximately 500 nM, 60 nM, and 5 nM respectively . Conversely, it activates cytochrome P450 3A4 with a dissociation constant (Kd) of about 7.4 µM . This dual role makes alpha-Naphthoflavone an essential compound for studying drug metabolism and potential therapeutic applications.

The synthesis of alpha-Naphthoflavone typically involves a multi-step organic reaction process. One common method includes the Knoevenagel condensation, where an aromatic aldehyde reacts with malononitrile or cyanoacetate to form the desired flavonoid structure . Other synthetic approaches may involve modifications to existing flavonoid structures to enhance biological activity or specificity towards certain cytochrome P450 enzymes.

Alpha-Naphthoflavone has several applications in pharmacology and toxicology due to its ability to modulate enzyme activity. It is used in research to study drug interactions and the metabolic pathways of various compounds. Additionally, its inhibitory effects on specific cytochrome P450 enzymes make it a candidate for enhancing the efficacy of certain anticancer drugs by sensitizing resistant cancer cells . Moreover, derivatives of alpha-Naphthoflavone are being explored as potential adjuvants in drug development .

Interaction studies involving alpha-Naphthoflavone have revealed its complex role in modulating enzyme activity. For instance, it has been shown to bind tightly to cytochrome P450 1A2, stabilizing the enzyme's conformation and affecting substrate binding dynamics . Furthermore, studies utilizing fluorescence resonance energy transfer (FRET) techniques have demonstrated that alpha-Naphthoflavone can induce significant changes in enzyme behavior when interacting with various substrates such as testosterone and bromocriptine .

Alpha-Naphthoflavone shares structural similarities with several other flavonoids and compounds that also interact with cytochrome P450 enzymes. Notable similar compounds include:

  • Beta-Naphthoflavone: Similar in structure but exhibits different binding affinities and biological activities.
  • Flavone: A simpler flavonoid that lacks the naphthalene moiety but shares some metabolic interactions.
  • Quercetin: A widely studied flavonoid known for its antioxidant properties but differs significantly in its interaction profile with cytochrome P450 enzymes.

Unique Features of Alpha-Naphthoflavone

What sets alpha-Naphthoflavone apart from these similar compounds is its specific ability to act as both an inhibitor and an activator of different cytochrome P450 enzymes. This dual functionality allows for more nuanced modulation of metabolic pathways compared to other flavonoids that typically exhibit either inhibitory or activating effects but not both.

Molecular Structure and Formula (C₁₉H₁₂O₂)

Alpha-Naphthoflavone exhibits a complex polycyclic aromatic structure characterized by the molecular formula C₁₉H₁₂O₂ with a molecular weight of 272.30 grams per mole [1] [4] [7]. The compound is systematically named as 2-phenylbenzo[h]chromen-4-one according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [7] [10]. The structural framework consists of a flavone moiety fused to a naphthalene ring system, creating a highly conjugated aromatic compound [21] [3].

The molecule contains nineteen carbon atoms, twelve hydrogen atoms, and two oxygen atoms arranged in a characteristic benzoflavone configuration [1] [5] [6]. The Chemical Abstracts Service registry number 604-59-1 uniquely identifies this compound in chemical databases worldwide [1] [4] [7]. The InChI key VFMMPHCGEFXGIP-UHFFFAOYSA-N provides additional structural identification parameters for computational chemistry applications [1] [4] [7].

PropertyValueReference
Molecular FormulaC₁₉H₁₂O₂ [1] [4] [7]
Molecular Weight272.30 g/mol [1] [4] [7]
IUPAC Name2-phenylbenzo[h]chromen-4-one [1] [7] [10]
CAS Number604-59-1 [1] [4] [7]
InChI KeyVFMMPHCGEFXGIP-UHFFFAOYSA-N [1] [4] [7]

Physical State and Appearance Characteristics

Alpha-Naphthoflavone exists as a solid crystalline material under standard temperature and pressure conditions [7] [9] [21]. The compound manifests as crystalline powder or crystals with a characteristic off-white to light yellow coloration [7] [9] [10]. Commercial suppliers consistently report the physical form as fine crystalline powder suitable for analytical and research applications [4] [7] [9].

The crystalline nature of alpha-Naphthoflavone has been extensively characterized through X-ray crystallography studies, revealing detailed atomic arrangements within protein binding complexes [23] [24] [25]. These structural investigations demonstrate the compound's ability to maintain stable crystalline forms under controlled conditions [23] [24].

Melting Point and Thermal Properties

The melting point of alpha-Naphthoflavone ranges from 153°C to 159°C according to multiple independent sources [1] [4] [6]. More precise measurements indicate melting points between 155°C and 158°C under standard atmospheric pressure conditions [7] [9] [10]. Differential scanning calorimetry studies confirm these thermal transition temperatures for pure samples [16] [26].

Thermal decomposition studies reveal that alpha-Naphthoflavone maintains structural integrity up to approximately 359°C before undergoing decomposition [32]. The boiling point has been estimated at 375.35°C through computational methods, while alternative estimates suggest 460.9°C at 760 millimeters of mercury pressure [6] [11] [20]. The flash point occurs at 215.8°C, indicating moderate thermal stability under normal handling conditions [6] [11] [20].

Thermal PropertyValueMethod/Source
Melting Point153-159°CMultiple sources [1] [4] [6]
Precise Melting Point155-158°CCommercial specifications [7] [9] [10]
Decomposition Temperature~359°CDifferential scanning calorimetry [32]
Boiling Point (estimated)375.35°C / 460.9°CComputational estimates [6] [11] [20]
Flash Point215.8°CSafety data [6] [11] [20]

Solubility Profile in Various Solvents

Comprehensive solubility studies conducted across twelve organic solvents reveal distinct solubility patterns for alpha-Naphthoflavone [13]. The compound demonstrates highest solubility in 1,4-dioxane, followed by toluene, ethyl acetate, and acetone in descending order of solubility [13]. Temperature-dependent solubility measurements from 273.2 to 318.2 Kelvin show increasing solubility with elevated temperatures across all tested solvents [13].

The solubility ranking follows the sequence: 1,4-dioxane > toluene > ethyl acetate > acetone > 1-butanol > isobutanol > n-propanol > methanol > acetonitrile > isopropanol > ethanol > cyclohexane [13]. Specific quantitative solubility data indicates 20 milligrams per milliliter in dimethylformamide and 10 milligrams per milliliter in dimethyl sulfoxide [12]. Chloroform and ethyl acetate show slight solubility characteristics suitable for analytical applications [11].

SolventRelative SolubilityOrder
1,4-DioxaneHighest1
TolueneHigh2
Ethyl AcetateGood3
AcetoneGood4
1-ButanolModerate5
IsobutanolModerate6
n-PropanolModerate7
MethanolLower8
AcetonitrileLower9
IsopropanolLower10
EthanolLower11
CyclohexaneLowest12

The partition coefficient (LogP) value of 5.003 indicates high hydrophobicity and preference for organic phase partitioning [11]. This high LogP value correlates with the observed solubility patterns favoring non-polar and moderately polar organic solvents over polar protic solvents [30].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of alpha-Naphthoflavone through both proton and carbon-13 analysis [14] [28]. Proton Nuclear Magnetic Resonance spectra reveal characteristic aromatic proton signals in the 7-8 parts per million region consistent with the polycyclic aromatic structure [28]. Specific peak assignments identify distinct proton environments within the benzoflavone framework [28].

The two proton peaks at 7.92 and 8.37 parts per million show long-range coupling to specific carbon positions, enabling complete structural elucidation [28]. Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates aromatic carbon signals throughout the 120-160 parts per million range with the carbonyl carbon appearing around 180 parts per million [29]. These spectroscopic parameters serve as definitive identification criteria for compound authentication and purity assessment [14] [28].

FTIR and Raman Spectroscopic Features

Fourier Transform Infrared spectroscopy reveals characteristic vibrational frequencies for alpha-Naphthoflavone functional groups [27]. The carbonyl stretching frequency appears at 1663 wavenumbers, providing definitive identification of the ketone functionality [27]. Aromatic carbon-hydrogen stretching vibrations occur in the expected 3000-3100 wavenumber region [27].

Raman spectroscopy complements infrared analysis through enhanced aromatic ring vibration detection [15]. The Aldrich Raman Condensed Phase Library contains reference spectra for alpha-Naphthoflavone obtained using 1064 nanometer laser excitation [15]. These vibrational spectroscopic methods enable rapid identification and quantitative analysis in complex mixtures [15] [27].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 272, corresponding to the molecular weight of alpha-Naphthoflavone [17] [27]. Electrospray ionization mass spectrometry generates characteristic fragmentation patterns useful for structural confirmation [17] [27]. Collision-induced dissociation studies reveal specific fragmentation pathways characteristic of the benzoflavone structure [17].

Mass spectrometric analysis in various ionization modes provides complementary structural information [2]. The molecular ion stability and fragmentation behavior serve as fingerprint identification criteria for analytical applications [17] [27]. These mass spectrometric parameters enable sensitive detection and quantification in biological and environmental samples [17].

UV-Visible Spectroscopic Properties

Ultraviolet-Visible spectroscopy demonstrates characteristic absorption maxima for alpha-Naphthoflavone at 281 nanometers with a molar extinction coefficient of 21,900 per molar per centimeter in methanol [31]. Additional absorption features appear in the 350 nanometer region reflecting the extended conjugation system [18] [19]. These spectroscopic properties enable sensitive photometric detection and quantification [31].

Absorption spectroscopy studies reveal solvent-dependent spectral shifts indicating environmental sensitivity [18] [19]. The compound exhibits distinct absorption characteristics that facilitate analytical applications and binding studies [18] [19]. Fluorescence properties have been observed under specific experimental conditions, enabling sensitive detection methodologies [30]. The spectroscopic behavior reflects the electronic structure of the highly conjugated aromatic system [18] [19] [31].

Spectroscopic MethodKey ParametersApplications
¹H NMRAromatic protons 7-8 ppmStructural characterization [28]
¹³C NMRAromatic carbons 120-160 ppm, C=O ~180 ppmFramework elucidation [29]
FTIRC=O stretch 1663 cm⁻¹Functional group identification [27]
RamanAromatic vibrationsComplementary identification [15]
Mass SpectrometryMolecular ion m/z 272Molecular weight confirmation [17]
UV-Visibleλmax 281 nm (ε 21,900)Quantitative analysis [31]

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

272.083729621 g/mol

Monoisotopic Mass

272.083729621 g/mol

Heavy Atom Count

21

UNII

FML65D8PY5

Other CAS

604-59-1

Wikipedia

2-phenyl-4H-benzo[h]chromen-4-one

General Manufacturing Information

4H-Naphtho[1,2-b]pyran-4-one, 2-phenyl-: INACTIVE

Dates

Modify: 2023-08-15

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